Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid
Description
Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid (CAS 1777-45-3) is a bicyclic carboxylic acid with a strained [3.1.0]hexane scaffold. Its molecular formula is C₇H₁₀O₂ (MW 126.16), featuring a fused cyclopropane and cyclohexane ring system. The "rel-" designation indicates relative stereochemistry, with the carboxylic acid group at position 3 and a unique spatial arrangement due to the bicyclic framework. This compound serves as a critical building block in pharmaceutical synthesis, notably in antiviral agents like vedroprevir .
Properties
IUPAC Name |
(1S,5R)-bicyclo[3.1.0]hexane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-2-4-1-5(4)3-6/h4-6H,1-3H2,(H,8,9)/t4-,5+,6? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEUSWYDXDXBNK-XEAPYIEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by subsequent functional group transformations to introduce the carboxylic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the carboxylic acid group, potentially converting it to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclic ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Adenosine Receptor Ligands
One of the most significant applications of Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid is in the development of adenosine receptor ligands. Research has demonstrated that modifications of the bicyclo[3.1.0]hexane scaffold enhance the potency and selectivity of compounds targeting the A receptor, which is implicated in inflammation and cancer therapies.
- Case Study: A study published in 2022 synthesized a series of nucleosides based on this scaffold and evaluated their affinities for P1 receptors using radioligand binding studies. The most potent derivative exhibited an A receptor affinity (K of 0.38 μM) and high selectivity for the A receptor over other subtypes, indicating its potential as a therapeutic agent for inflammatory diseases and cancer .
2. Antiviral Agents
The bicyclo[3.1.0]hexane framework has also been explored for its antiviral properties. Compounds derived from this structure have shown promise in inhibiting viral replication by targeting specific viral enzymes or receptors.
- Research Findings: Modifications to the bicyclic structure can lead to enhanced activity against viruses such as HIV and hepatitis C, making these compounds valuable in antiviral drug development.
Material Science Applications
1. Polymer Chemistry
This compound is being investigated for its potential use in polymer synthesis due to its ability to act as a monomer or building block.
- Properties: The unique structural features provide rigidity and stability to polymer chains, which can enhance mechanical properties and thermal resistance.
2. Green Chemistry
The compound's synthesis can be integrated into green chemistry practices due to its relatively simple synthetic routes and potential for biodegradable applications.
Data Summary
Mechanism of Action
The mechanism by which Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structural Analogs: Aza- and Oxabicyclo Derivatives
The bicyclo[3.1.0]hexane scaffold can be modified by replacing carbon atoms with heteroatoms (N or O), altering electronic properties and reactivity.
Key Differences :
Functionalized Derivatives: Protecting Groups and Substituents
Functional groups such as tert-butoxycarbonyl (Boc) or methyl substituents modulate stability and synthetic utility.
Key Differences :
Stereochemical and Enantiomeric Variants
Racemic mixtures and enantiopure forms exhibit distinct pharmacological profiles.
Key Differences :
Salts and Prodrugs
Salt forms and prodrug derivatives enhance solubility or bioavailability.
Biological Activity
Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound is characterized by a bicyclo[3.1.0]hexane framework, which is known to influence its interaction with biological targets, particularly adenosine receptors.
- Molecular Formula : CHO
- Molecular Weight : 126.155 g/mol
- CAS Number : 1777-45-3
- SMILES Notation : OC(=O)[C@@H]1C2C1CC(C2)C
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with adenosine receptors, particularly the A receptor subtype, which plays a significant role in inflammation and cancer.
Adenosine Receptor Interactions
Research has shown that derivatives of bicyclo[3.1.0]hexane can exhibit selective binding affinities for adenosine receptors:
- A Receptor Affinity : A study indicated that certain bicyclo[3.1.0]hexane derivatives demonstrated moderate A receptor affinity with a Ki value of 0.38 μM, suggesting potential therapeutic applications in treating inflammatory diseases and cancers where A receptors are overexpressed .
Structure-Activity Relationship (SAR)
The structure-activity relationship of bicyclo[3.1.0]hexane derivatives has been extensively studied to optimize their biological activity:
- Modifications at various positions on the bicyclic scaffold significantly affect receptor binding and selectivity.
- The introduction of specific functional groups at the 5′ position enhances A receptor selectivity without off-target effects on P2Y receptors .
Case Study 1: Inhibition of Inflammation
In a preclinical model, a derivative of Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane was evaluated for its anti-inflammatory properties:
- Methodology : The compound was administered to mice with induced inflammation.
- Results : Significant reduction in inflammatory markers was observed, correlating with the compound's affinity for the A receptor.
| Compound | Ki (μM) | Inflammatory Marker Reduction (%) |
|---|---|---|
| Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane derivative | 0.38 | 65% |
Case Study 2: Cancer Therapeutics
Another study focused on the potential of this compound in cancer therapy:
- Objective : To assess the impact of the compound on tumor growth in xenograft models.
- Findings : Treatment with the compound led to a significant decrease in tumor size compared to controls.
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 10% |
| Rel-(1R,3r,5S) Derivative | 45% |
Q & A
Q. Basic
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals.
- Column chromatography : Silica gel with polar eluents (e.g., ethyl acetate:hexane gradients).
- Acid-base extraction : Hydrochloride salt precipitation by adding HCl to the free acid in diethyl ether .
How does the bicyclo[3.1.0]hexane scaffold influence enzyme binding affinity compared to flexible analogs?
Advanced
The rigid scaffold reduces conformational entropy, enhancing binding affinity. For example, INN-listed derivatives with this scaffold show improved inhibition constants (Ki values < 10 nM) in protease assays due to pre-organized geometry matching enzyme active sites. Molecular dynamics simulations confirm reduced flexibility correlates with higher binding energy .
How are solubility issues addressed for this compound in aqueous media?
Q. Basic
- Salt formation : Hydrochloride salts improve water solubility (e.g., 25 mg/mL in PBS).
- Co-solvents : DMSO or PEG-400 enhance solubility in biological buffers.
- Structural modifications : Introducing hydroxyl groups (e.g., at position 6) increases hydrophilicity .
What computational methods predict the bioactivity of derivatives?
Q. Advanced
- Molecular docking : AutoDock Vina evaluates binding modes to targets (e.g., G-protein-coupled receptors).
- QSAR modeling : Parameters like logP, HOMO-LUMO gaps, and Hammett constants correlate fluorine substitution with enhanced bioactivity.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
What stability profiles are documented for this compound under varying storage conditions?
Q. Basic
- Room temperature : Stable for >6 months in airtight containers with desiccants.
- Degradation pathways : Hydrolysis under high humidity (>80% RH) or UV exposure (λ < 300 nm).
- Long-term storage : Recommended at -20°C under argon .
How can contradictory synthetic yield data be reconciled?
Advanced
Yield discrepancies often arise from cyclization efficiency variations (40–65%) due to impurities in precursors or suboptimal catalyst loading. Standardization using continuous flow reactors (residence time: 30 min) and in-line HPLC monitoring reduces batch-to-batch variability. Comparative studies show Pd/C catalysts improve yields by 20% over traditional methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
